(R)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and a suitable amino acid derivative.
Nucleophilic Substitution: The 3,4-dichlorobenzyl chloride undergoes nucleophilic substitution with the amino acid derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the dichlorobenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-2-(3,4-dichlorophenyl)propanoic acid
- ®-3-Amino-2-(3,4-dichlorobenzyl)butanoic acid
Uniqueness
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is unique due to its specific substitution pattern on the benzyl group and its chiral nature. This makes it a valuable compound for studying stereochemistry and chiral interactions in biological systems.
Properties
Molecular Formula |
C10H11Cl2NO2 |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
OWUCQTYNFQLYOY-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](CN)C(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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